Cas no 1822585-47-6 (1,2-Hexanediol, 3-amino-5-methyl-)

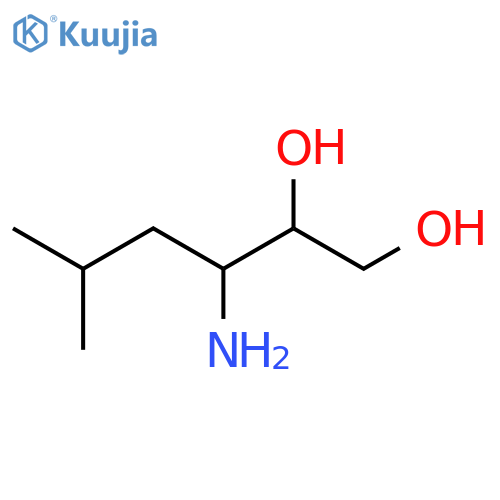

1822585-47-6 structure

商品名:1,2-Hexanediol, 3-amino-5-methyl-

CAS番号:1822585-47-6

MF:C7H17NO2

メガワット:147.21538233757

MDL:MFCD24497910

CID:5608021

PubChem ID:85255378

1,2-Hexanediol, 3-amino-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 1,2-Hexanediol, 3-amino-5-methyl-

- 1822585-47-6

- 3-AMINO-5-METHYLHEXANE-1,2-DIOL

- SCHEMBL1132493

- EN300-840570

-

- MDL: MFCD24497910

- インチ: 1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3

- InChIKey: OMCIQBXZJIKYIY-UHFFFAOYSA-N

- ほほえんだ: C(O)C(O)C(N)CC(C)C

計算された属性

- せいみつぶんしりょう: 147.125928785g/mol

- どういたいしつりょう: 147.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 85.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- 密度みつど: 1.023±0.06 g/cm3(Predicted)

- ふってん: 285.0±20.0 °C(Predicted)

- 酸性度係数(pKa): 12.13±0.45(Predicted)

1,2-Hexanediol, 3-amino-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840570-1.0g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 1.0g |

$1414.0 | 2025-02-21 | |

| Enamine | EN300-840570-5.0g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 5.0g |

$4102.0 | 2025-02-21 | |

| Enamine | EN300-840570-0.5g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 0.5g |

$1357.0 | 2025-02-21 | |

| Enamine | EN300-840570-5g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 5g |

$4102.0 | 2023-09-02 | ||

| Enamine | EN300-840570-0.1g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 0.1g |

$1244.0 | 2025-02-21 | |

| Enamine | EN300-840570-10.0g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 10.0g |

$6082.0 | 2025-02-21 | |

| Enamine | EN300-840570-0.25g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 0.25g |

$1300.0 | 2025-02-21 | |

| Enamine | EN300-840570-1g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 1g |

$1414.0 | 2023-09-02 | ||

| Enamine | EN300-840570-10g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 10g |

$6082.0 | 2023-09-02 | ||

| Enamine | EN300-840570-0.05g |

3-amino-5-methylhexane-1,2-diol |

1822585-47-6 | 95.0% | 0.05g |

$1188.0 | 2025-02-21 |

1,2-Hexanediol, 3-amino-5-methyl- 関連文献

-

1. Water

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1822585-47-6 (1,2-Hexanediol, 3-amino-5-methyl-) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量